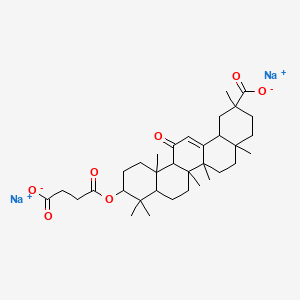

Carbenoxolone disodium salt

Beschreibung

Historical Trajectories of Carbenoxolone (B1668346) Disodium (B8443419) Salt Research Initiatives

The research history of Carbenoxolone disodium salt began with its development from glycyrrhetinic acid, the active component of licorice root (Glycyrrhiza glabra), which has been used in traditional medicine for centuries. umlub.plrsc.orgresearchgate.nettandfonline.com In the mid-20th century, scientific investigations focused on its efficacy in accelerating the healing of gastric and duodenal ulcers. nih.govnih.gov These early clinical studies confirmed its therapeutic potential in gastroenterology. sci-hub.setaylorandfrancis.com

However, the observation of significant side effects, such as sodium retention, hypertension, and hypokalemia, shifted the research focus towards understanding its underlying mechanisms. oup.comnih.govmerckmillipore.com This led to the discovery of its action as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). merckmillipore.comscbt.comahajournals.org This enzyme is crucial for the metabolism of glucocorticoids, and its inhibition by carbenoxolone explained the compound's mineralocorticoid-like effects. merckmillipore.comnih.gov This finding opened up new avenues of research into its role in endocrinology and metabolic diseases. endocrine-abstracts.orgnih.gov

By the late 20th and early 21st centuries, a new chapter in carbenoxolone research began within the field of neuroscience. Scientists discovered that carbenoxolone could block gap junctions, the intercellular channels that allow direct communication between adjacent cells. nih.govamegroups.org This property established carbenoxolone as a widely used pharmacological tool to study the role of electrical coupling in the central nervous system, including its involvement in neuronal synchronization, epilepsy, and other neurological processes. nih.govphysiology.organe.pl Although it is known to have effects beyond gap junction blockade, its utility in these studies has been significant. physiology.org

Table 1: Key Research Milestones of this compound

| Time Period | Research Focus | Key Findings |

|---|---|---|

| Mid-20th Century | Gastroenterology | Efficacy in healing gastric and duodenal ulcers confirmed. sci-hub.senih.govnih.gov |

| Late 20th Century | Endocrinology/Metabolism | Identified as an inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD), explaining its mineralocorticoid side effects. merckmillipore.comahajournals.orgnih.gov |

| Late 20th/Early 21st Century | Neuroscience | Discovered to be a blocker of gap junctions, becoming a key tool for studying neuronal coupling and synchronization. nih.govamegroups.org |

| 21st Century | Oncology/Cell Biology | Investigated for its potential as a FOXO3 inhibitor and its effects on other cellular pathways and channels. nih.govnih.gov |

Foundational Research Hypotheses Underpinning this compound Investigations

The scientific investigation into this compound has been driven by several core hypotheses related to its molecular targets. These hypotheses have guided research across various biological disciplines.

The initial and one of the most significant hypotheses centered on its role as an inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) . scbt.comnih.gov This enzyme is responsible for the interconversion of active cortisol and inactive cortisone (B1669442), thereby regulating local glucocorticoid action at the tissue level. scbt.comnih.gov The hypothesis was that by inhibiting 11β-HSD, carbenoxolone allows cortisol to act as a potent mineralocorticoid, leading to the observed side effects. merckmillipore.com This line of inquiry has been fundamental in studies of hypertension, obesity, and type 2 diabetes, exploring whether modulating this enzyme could offer therapeutic benefits. endocrine-abstracts.orgnih.gov

A second major hypothesis emerged from neuroscience, proposing that carbenoxolone functions as a blocker of gap junctions . nih.gov Gap junctions are composed of connexin proteins and mediate direct intercellular communication. amegroups.org The hypothesis posits that by uncoupling cells, carbenoxolone can disrupt synchronized neuronal activity. nih.govamegroups.org This has made it an invaluable tool in epilepsy research, where abnormal synchronization is a key feature, and in studies aiming to understand the functional roles of glial and neuronal networks. nih.govane.pl While effective, research also indicates that the effects of carbenoxolone on network activity are not exclusively due to gap junction blockade, as it also affects other neuronal membrane conductances. physiology.org

More recent research has put forward additional hypotheses. One such investigation identified carbenoxolone as a potential inhibitor of the transcription factor FOXO3 , suggesting a role in cancer chemotherapy by sensitizing tumor cells to treatment. nih.gov Another area of study hypothesizes that carbenoxolone can inhibit TRPV4 channels , which are involved in sensory transduction and inflammation, indicating potential applications in treating conditions like bladder dysfunction. nih.gov These evolving hypotheses continue to broaden the scope of carbenoxolone's utility in academic research.

Table 2: Foundational Research Hypotheses and Key Findings

| Hypothesis | Primary Target | Field of Study | Key Research Findings |

|---|---|---|---|

| Enzyme Inhibition | 11β-hydroxysteroid dehydrogenase (11β-HSD) | Endocrinology, Metabolism | Inhibition leads to increased local cortisol levels, causing mineralocorticoid effects. merckmillipore.com Studied for potential to enhance insulin (B600854) sensitivity. endocrine-abstracts.orgnih.gov |

| Gap Junction Blockade | Connexin proteins | Neuroscience | Reduces intercellular coupling and synchronized neuronal firing. nih.govamegroups.org Used to investigate the role of gap junctions in epilepsy. nih.govane.pl |

| Transcription Factor Inhibition | Forkhead box protein O3 (FOXO3) | Oncology | Identified as a potential FOXO3 inhibitor that may overcome chemoprotection in neuroblastoma. nih.gov |

| Ion Channel Inhibition | Transient Receptor Potential Vanilloid 4 (TRPV4) | Urology, Pharmacology | Shown to inhibit TRPV4 channel activities, suggesting a mechanism for ameliorating bladder dysfunction. nih.gov |

Eigenschaften

IUPAC Name |

disodium;10-(3-carboxylatopropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50O7.2Na/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6;;/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQENDLAVTKRQMS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)[O-])C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48Na2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7421-40-1 | |

| Record name | Carbenoxolone disodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Cellular Mechanisms of Carbenoxolone Disodium Salt

Elucidation of 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) Inhibition by Carbenoxolone (B1668346) Disodium (B8443419) Salt

Carbenoxolone disodium salt is a well-characterized inhibitor of 11β-HSD2, an enzyme critical for regulating glucocorticoid access to mineralocorticoid receptors. nih.govtocris.com This inhibition prevents the conversion of active cortisol to inactive cortisone (B1669442), thereby increasing local glucocorticoid concentrations. mdpi.com

The inhibitory action of carbenoxolone on 11β-hydroxysteroid dehydrogenase (11β-HSD) is not uniform across its isoforms. It inhibits both 11β-HSD1 and 11β-HSD2. nih.gov The clinical and physiological consequences of this inhibition are largely attributed to its effect on 11β-HSD2, which is the high-affinity NAD+-dependent enzyme responsible for inactivating cortisol. mdpi.comoup.com This inactivation by 11β-HSD2 in mineralocorticoid target tissues confers aldosterone selectivity on the otherwise non-selective mineralocorticoid receptor. nih.govnih.gov Inhibition of 11β-HSD2 by carbenoxolone can lead to a state of apparent mineralocorticoid excess due to the increased availability of cortisol to activate the mineralocorticoid receptor. nih.gov While 11β-HSD1 is also inhibited, its primary role is the regeneration of cortisol from cortisone, and its inhibition is being explored for therapeutic benefits in metabolic syndrome and cognitive decline. nih.govnih.gov

Carbenoxolone acts as a competitive inhibitor of 11β-HSD2. In vitro studies have demonstrated that carbenoxolone and its aglycone, glycyrrhetinic acid, inhibit both 11β-HSD isozymes with a low nanomolar Ki. nih.gov However, the potency observed in vivo is lower. nih.gov The inhibition of 11β-HSD2 by carbenoxolone disrupts the crucial "pre-receptor metabolism" that protects the mineralocorticoid receptor from being activated by cortisol. nih.gov This leads to increased sodium retention and potassium loss, effects that can be reversed by suppressing glucocorticoid levels. nih.gov

Table 1: Kinetic Parameters of 11β-HSD2 Inhibition by this compound

| Parameter | Value | Reference |

| Inhibition Type | Competitive | nih.gov |

| Ki (in vitro) | Low nanomolar | nih.gov |

The regulation of 11β-HSD2 expression and activity is complex and can be influenced by various factors, including transcriptional and post-translational modifications. While carbenoxolone is primarily known as a direct inhibitor of 11β-HSD2, some research suggests it may also influence the enzyme at the level of gene expression. One study indicated that carbenoxolone can decrease the mRNA expression of 11β-HSD1, suggesting a potential for transcriptional regulation. nih.gov

Post-translational modifications are also critical for the proper functioning of 11β-HSD2. For instance, SUMOylation at lysine 266 has been shown to be important for the enzyme's ability to prevent cortisol-dependent mineralocorticoid receptor nuclear translocation, with only minor effects on its enzymatic activity. oup.com The expression of 11β-HSD2 is also subject to epigenetic regulation, such as DNA methylation, which can control its tissue-specific expression. nih.gov

Modulation of Gap Junction Intercellular Communication (GJIC) by this compound

Carbenoxolone is widely used as a non-specific blocker of gap junctions, which are intercellular channels essential for direct cell-to-cell communication. tocris.comnih.gov This blockade affects the passage of ions and small molecules between adjacent cells, thereby influencing a variety of physiological processes.

Carbenoxolone's effect on gap junctions is generally considered non-selective for particular connexin subtypes. nih.gov Connexins are the protein subunits that form gap junction channels, and different tissues express different connexin isoforms. medchemexpress.com For example, Connexin43 (Cx43) is a major connexin in astrocytes and the heart, while Connexin32 (Cx32) is prominent in oligodendrocytes and hepatocytes. amegroups.orgnih.gov Studies have shown that carbenoxolone can inhibit gap junctions composed of various connexins, including Cx43 and Cx32. nih.govbohrium.com However, the sensitivity to carbenoxolone can vary between different connexin isoforms. bohrium.com Interestingly, while carbenoxolone blocks gap junction communication, it has also been observed to upregulate the expression of Cx43 in bovine aortic endothelial cells, suggesting a potential compensatory mechanism. nih.gov

Carbenoxolone effectively reduces gap junction permeability, thereby inhibiting the transfer of molecules between cells. researchgate.net This has been demonstrated in various cell types. For instance, in mouse ovarian follicles, 100 μM carbenoxolone was shown to reduce gap junction permeability to an undetectable level. researchgate.net Even at a lower concentration of 10 μM, it partially inhibits gap junctional communication. researchgate.net The blockade of gap junction channels by carbenoxolone has been shown to affect neuronal network activity, although some of its effects on neurons may be independent of its action on gap junctions. physiology.orgnih.govnih.gov The inhibition of gap junctional conductance by carbenoxolone can have significant physiological consequences, as these channels are crucial for processes like synchronized cellular activity and the propagation of electrical signals. nih.govfrontiersin.org

Table 2: Effect of this compound on Gap Junction Permeability

| Concentration | Effect on Permeability | Cell Type/System | Reference |

| 100 µM | Reduced to undetectable level | Mouse ovarian follicles | researchgate.net |

| 10 µM | Partial inhibition | Mouse ovarian follicles | researchgate.net |

Interactions with Ion Channels and Receptors

Beyond its well-documented effects on gap junctions, carbenoxolone also modulates the activity of various ion channels, which are critical for numerous physiological processes, including neuronal signaling and cellular homeostasis.

Voltage-Gated and Ligand-Gated Ion Channel Modulation

Research has demonstrated that carbenoxolone has significant inhibitory effects on certain voltage-gated ion channels. Specifically, it has been shown to inhibit voltage-gated calcium (Ca²⁺) channels. In retinal cone photoreceptors, carbenoxolone inhibited Ca²⁺ channels with an EC₅₀ of 48 µM. At a concentration of 100 µM, it significantly reduced cone Ca²⁺ channel current and depolarization-evoked Ca²⁺ signals. This inhibition of Ca²⁺ channels can, in turn, affect synaptic transmission.

Carbenoxolone also inhibits volume-regulated anion channels (VRACs). These channels are involved in cell volume regulation and the release of excitatory amino acids from astrocytes. The inhibition of VRACs by carbenoxolone appears to be independent of its effects on connexins.

Information regarding the direct modulation of ligand-gated ion channels by carbenoxolone is less prevalent in the scientific literature. While it can affect purinergic P2X7 receptors, this is often in the context of its interaction with pannexin-1 hemichannels, which can be activated downstream of P2X7 receptor stimulation.

| Ion Channel Type | Effect of Carbenoxolone | Reported Findings | Cell Type/System |

|---|---|---|---|

| Voltage-Gated Ca²⁺ Channels | Inhibition | EC₅₀ of 48 µM; reduced current and depolarization-evoked signals. | Retinal Cone Photoreceptors |

| Volume-Regulated Anion Channels (VRACs) | Inhibition | Inhibition of VRAC conductance is independent of its effects on connexins. | Cultured Rat Cortical Astrocytes |

Theoretical Receptor Binding Profiles

Currently, there is a lack of specific published computational or theoretical studies detailing the binding profile of this compound to a wide range of receptors. Such studies are valuable for predicting potential off-target effects and understanding the broader pharmacological profile of a compound. Without dedicated molecular modeling and screening data for carbenoxolone, its theoretical interactions with various receptor families remain largely uncharacterized.

Influence on Intracellular Signaling Pathways

Carbenoxolone's cellular effects are also mediated through its influence on various intracellular signaling pathways, including those related to glucocorticoid receptor signaling and inflammatory responses.

Effects on Glucocorticoid Receptor Signaling Beyond 11β-HSD2 Inhibition

Carbenoxolone is a well-known inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which are responsible for the interconversion of active cortisol and inactive cortisone. By inhibiting 11β-HSD1, which primarily acts as a reductase in the liver and adipose tissue, carbenoxolone reduces the intracellular regeneration of cortisol, thereby modulating glucocorticoid receptor (GR) activation. This mechanism has been shown to improve hepatic insulin (B600854) sensitivity.

Beyond the direct enzymatic inhibition of 11β-HSD, carbenoxolone treatment has been observed to have other effects on the glucocorticoid signaling pathway. In a study on mice with diet-induced obesity, daily administration of carbenoxolone led to an increase in glucocorticoid receptor gene expression in both the liver and adipose tissue. This suggests that carbenoxolone can induce adaptive changes in the expression of components of the glucocorticoid signaling cascade, an effect that is not solely a consequence of 11β-HSD inhibition.

Modulation of Inflammatory Signaling Cascades (e.g., NF-κB, MAPK)

Carbenoxolone has demonstrated significant modulatory effects on key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades.

In the context of allergic airway inflammation, carbenoxolone treatment has been shown to reduce the phosphorylation of IκB, which in turn inhibits the activation of the NF-κB pathway. This leads to a downstream reduction in the expression of the NLRP3 inflammasome and inflammatory cytokines. The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition by carbenoxolone contributes to its anti-inflammatory properties.

Carbenoxolone also influences the MAPK signaling pathway. Specifically, it has been shown to regulate the phosphorylation of p38 MAPK. In a study on mesenchymal stem cells, carbenoxolone inhibited mechanical stress-induced osteogenic differentiation by decreasing the phosphorylation of p38 MAPK. The p38 MAPK pathway is involved in cellular responses to stress and inflammation.

Furthermore, carbenoxolone has been found to regulate the JAK2/STAT3 signaling pathway. In a model of diet-induced obesity, carbenoxolone treatment increased the phosphorylation of JAK2 and STAT3 in the liver, which was associated with reduced expression of inflammatory markers and improved hepatic lipid metabolism.

| Signaling Pathway | Effect of Carbenoxolone | Key Molecular Events | Cellular/Physiological Context |

|---|---|---|---|

| NF-κB | Inhibition | Reduced phosphorylation of IκB, leading to decreased NF-κB activation and subsequent reduction in NLRP3 inflammasome and inflammatory cytokine expression. | Allergic airway inflammation, insulin resistance. |

| p38 MAPK | Regulation | Decreased phosphorylation of p38 MAPK. | Mechanical stress-induced osteogenic differentiation. |

| JAK2/STAT3 | Activation | Increased phosphorylation of JAK2 and STAT3. | Hepatic lipid metabolism and inflammation in obesity. |

Impact on Apoptotic and Proliferative Pathways

This compound, a synthetic derivative of glycyrrhetinic acid, has demonstrated significant effects on fundamental cellular processes such as apoptosis and proliferation in various preclinical models. nih.govnih.gov These effects are underpinned by its ability to modulate multiple molecular targets and signaling pathways, leading to the inhibition of cancer cell growth and induction of programmed cell death.

Induction of Apoptosis

Carbenoxolone has been shown to induce apoptosis in several types of cancerous cells, including leukemia, glioma, and neuroblastoma. nih.govresearchgate.netnih.gov One of the key mechanisms by which carbenoxolone triggers apoptosis is through the promotion of oxidative stress, which leads to mitochondrial permeability transition and the subsequent release of cytochrome c. nih.gov

In human leukemia K562 cells, carbenoxolone treatment resulted in a dose- and time-dependent inhibition of cell growth and viability, with an IC50 value of approximately 150 µM after 48 hours of exposure. nih.gov This growth inhibition was accompanied by the characteristic morphological features of apoptosis, as confirmed by fluorescence microscopy and DNA fragmentation assays. nih.gov A significant aspect of carbenoxolone's pro-apoptotic activity in these cells is its ability to down-regulate the expression of survivin and its splice variant survivin-ΔEx3. nih.govnih.gov Survivin is an inhibitor of apoptosis protein (IAP) that is often overexpressed in cancer cells, contributing to drug resistance. nih.govnih.gov Treatment with 150 µM of carbenoxolone led to a transient down-regulation of both survivin and survivin-ΔEx3 after 2-4 hours of treatment. nih.govnih.gov

Furthermore, carbenoxolone has been found to enhance the apoptotic effects of other anti-cancer agents. In human glioma cells, it potentiates apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). researchgate.netnih.gov This synergistic effect is achieved through the upregulation of death receptor 5 (DR5), a key receptor for TRAIL-mediated apoptosis. researchgate.netnih.gov

Another identified mechanism involves the inhibition of the transcription factor FOXO3. nih.govnih.gov In neuroblastoma cells, carbenoxolone was identified as a novel FOXO3 inhibitor. nih.govnih.gov By binding to the FOXO3 DNA-binding domain, it silences the transcriptional activity of FOXO3, thereby repressing the expression of pro-apoptotic genes such as BIM, DEPP, and NOXA. nih.gov This inhibition of FOXO3-mediated transcription leads to a reduction in apoptotic cell death. nih.gov

Table 1: Effect of this compound on Apoptotic Pathways

| Cell Line | Concentration | Duration | Key Findings | Reference |

|---|---|---|---|---|

| K562 (Human Leukemia) | 150 µM | 2-4 hours | Down-regulation of survivin and survivin-ΔEx3 gene expression. | nih.govnih.gov |

| K562 (Human Leukemia) | 150 µM | 24 hours | Induction of morphological changes characteristic of apoptosis. | nih.gov |

| Human Glioma Cells | Not Specified | Not Specified | Upregulation of death receptor 5 (DR5), enhancing TRAIL-induced apoptosis. | researchgate.netnih.gov |

| SH-EP/FOXO3 (Neuroblastoma) | 100 µM | 48 hours | Significant reduction of FOXO3-mediated cell death. | nih.gov |

| SH-EP/FOXO3 (Neuroblastoma) | 120 µM | 48 hours | Lowered FOXO3-triggered apoptosis rate to <10%. | nih.gov |

Inhibition of Proliferation

Carbenoxolone also exerts significant anti-proliferative effects on various cancer cell lines. This is often achieved through the disruption of intercellular communication and modulation of key signaling pathways involved in cell growth.

A primary mechanism for its anti-proliferative action is the inhibition of gap junction intercellular communication (GJIC). patsnap.com Gap junctions are channels that allow for the direct exchange of ions and small molecules between adjacent cells, and their proper function is crucial for tissue homeostasis. Carbenoxolone is a known blocker of gap junctions, an effect mediated through its interaction with connexin proteins, particularly Connexin 43 (Cx43). researchgate.netpatsnap.com In human glioma cells, carbenoxolone-induced down-regulation of Cx43 contributes to the enhancement of TRAIL-induced apoptosis. researchgate.net

In acute myeloid leukemia (AML) cells, carbenoxolone has been shown to reduce cell proliferation in a dose- and time-dependent manner. This effect is linked to the disruption of the supportive microenvironment provided by bone marrow mesenchymal stromal cells, which communicate with AML cells via gap junctions. By abrogating this communication, carbenoxolone can overcome the anti-apoptotic effects of the niche and inhibit leukemic cell growth.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell proliferation and survival and is often hyperactivated in cancer. The transcription factor FOXO3 is a downstream effector of this pathway. By inhibiting FOXO3, carbenoxolone can interfere with the pro-proliferative signals mediated by the PI3K/AKT/mTOR pathway.

Table 2: Growth Inhibitory Effects of this compound

| Cell Line | Concentration | Duration | Effect | Reference |

|---|---|---|---|---|

| K562 (Human Leukemia) | 50-300 µM | 12-48 hours | Dose- and time-dependent inhibition of cell growth and viability. | nih.gov |

| K562 (Human Leukemia) | 300 µM | 12 hours | 38% inhibition of cell growth. | nih.gov |

| K562 (Human Leukemia) | 300 µM | 24 hours | 46% inhibition of cell growth. | nih.gov |

| K562 (Human Leukemia) | 300 µM | 48 hours | 92% inhibition of cell growth. | nih.gov |

| K562 (Human Leukemia) | 150 µM | 48 hours | IC50 value for in vitro cell growth. | nih.gov |

Preclinical Investigations of Carbenoxolone Disodium Salt in Experimental Models

In Vitro Research Methodologies and Findings

In vitro studies have been instrumental in dissecting the molecular and cellular effects of Carbenoxolone (B1668346) disodium (B8443419) salt. These controlled experimental environments allow for detailed investigation into the compound's direct actions on neural cells and related inflammatory processes.

Cell Line-Based Studies: Neurobiology and Neuroinflammation Models

Further research in human keratinocyte (HaCaT) cells has demonstrated that Carbenoxolone can inhibit the replication of Vaccinia virus (VACV) in a manner independent of its gap junction blocking activity medchemexpress.com. While not a direct neurobiological model, this highlights the compound's diverse cellular effects.

| Cell Line | Model | Key Findings with Carbenoxolone Treatment | Reference |

| PC12 | Oxidative Stress (H₂O₂ induced) | Partially inhibited gap junction opening; improved cell viability. | nih.gov |

| HaCaT | Viral Replication (Vaccinia Virus) | Inhibited viral replication independent of gap junction effects. | medchemexpress.com |

Organotypic Slice Culture Investigations

Organotypic slice cultures, which maintain the three-dimensional architecture and synaptic circuitry of brain tissue in vitro, have been crucial for studying the effects of Carbenoxolone on neuronal networks. nih.govspringernature.com These cultures serve as an effective bridge between dissociated cell cultures and in vivo models nih.gov.

In organotypic hippocampal slice cultures subjected to a mechanical impact injury to model trauma, the application of Carbenoxolone significantly reduced post-traumatic cell death. jneurosci.org This neuroprotective effect was associated with the compound's ability to block gap junctional communication, which was observed to be enhanced immediately following the injury jneurosci.org. Similarly, in rat hippocampal slices where epileptiform activity was induced with 4-aminopyridine (4-AP), Carbenoxolone was shown to reversibly block this pathological activity. mdpi.comnih.gov The mechanism is believed to involve the blockade of gap junctions between astrocytes, which suppresses their synchronization and ability to regulate extracellular potassium, a key factor in seizure generation. nih.govnih.govresearchgate.net

| Brain Region | Model | Key Findings with Carbenoxolone Treatment | Reference |

| Hippocampus | Traumatic Injury | Decreased post-traumatic cell death; blocked enhanced gap junction communication. | jneurosci.org |

| Hippocampus | Epilepsy (4-AP induced) | Reversibly blocked epileptiform activity; suppressed astrocyte synchronization. | mdpi.comnih.gov |

Primary Cell Culture Systems for Mechanistic Dissection

Primary cultures of neurons and astrocytes have been used to investigate the specific effects of Carbenoxolone on neuronal activity. In co-cultures of rat hippocampal neurons and astrocytes, Carbenoxolone was found to reversibly suppress spontaneous action potential firing, synaptic currents, and synchronized calcium oscillations nih.gov. Interestingly, this study suggested that the effect on neuronal network activity was not mediated by the blockade of astrocytic gap junctions, as the effect persisted in cultures where astrocytic gap junctions were non-functional or absent nih.gov.

Further investigation into the direct neuronal effects using mouse hippocampal neurons cultured on glial micro-islands revealed that Carbenoxolone broadly affects several neuronal membrane conductances. It was shown to reduce both excitatory and inhibitory postsynaptic currents, increase the action potential width, and reduce the firing rate, independent of its effects on gap junctions physiology.org. These findings indicate that Carbenoxolone has direct actions on synaptic transmission and neuronal membrane properties physiology.org.

Biochemical and Enzymatic Assay Platforms

Carbenoxolone is well-characterized as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). nih.govtocris.compatsnap.comrndsystems.com This enzyme is responsible for the conversion of active glucocorticoids like cortisol into their inactive forms patsnap.com. Biochemical assays have confirmed that Carbenoxolone inhibits both type 1 and type 2 isoforms of 11β-HSD, which can increase the local concentration of active glucocorticoids nih.govpatsnap.com.

In addition to its effects on 11β-HSD, a drug library screen identified Carbenoxolone as a potential inhibitor of the Forkhead box protein O3 (FOXO3). nih.gov A fluorescence-based electrophoretic mobility shift assay (FAM-EMSA) validated a specific interaction between Carbenoxolone and the FOXO3-DNA-binding-domain. This interaction was shown to silence the transcriptional activity of FOXO3, suggesting a novel mechanism of action relevant to cell survival and chemotherapy resistance in cancer models nih.gov.

Animal Model Research for Mechanistic Insight

Animal models are indispensable for understanding the integrated physiological effects of compounds in a living system. Research using models of neurological disease has shed light on the potential neuroprotective mechanisms of Carbenoxolone disodium salt.

Neurological Disease Models (e.g., Ischemia, Traumatic Brain Injury, Epilepsy)

Ischemia: In a rat model of transient focal cerebral ischemia, Carbenoxolone treatment was shown to reduce cerebral injury nih.gov. This neuroprotective effect was mediated by the activation of the PI3K/Akt signaling pathway and the blocking of the caspase 3 apoptosis pathway nih.gov. The study demonstrated that inhibiting the PI3K/Akt pathway abolished the protective effect of Carbenoxolone nih.gov. Another study using a rat model of middle cerebral artery occlusion found that Carbenoxolone diminished the infarction size, which was associated with a decrease in the generation of reactive oxygen species and an inhibition of astrocyte and microglia activation nih.gov.

Traumatic Brain Injury (TBI): In a rat model of TBI, Carbenoxolone treatment was found to reduce the number of degenerating neurons in the hippocampus, a brain region critical for memory nih.gov. Pathway analysis of gene expression in neurons that survived the injury revealed that Carbenoxolone, similar to another neuroprotective agent metyrapone, induced changes in cell survival pathways. Specifically, it increased the expression of genes in the NFAT signaling pathway and decreased the expression of genes in the CREB and PKA pathways, which are all associated with cell survival and regeneration nih.gov.

Epilepsy: The anti-epileptic effects of Carbenoxolone have been investigated in multiple in vivo models. In a 4-aminopyridine (4-AP) model of acute seizures in rats, premedication with Carbenoxolone led to a decrease in the total seizure duration and prevented the development of status epilepticus. nih.gov The compound significantly increased the latent periods of the onset of spike-wave activity episodes and greatly reduced their total duration nih.gov.

In a chronic model of epilepsy using lithium-pilocarpine in rats, Carbenoxolone was also shown to have an antiepileptic effect. It reduced the number of spontaneous recurrent seizures and decreased the average spectral power of fast ripples, a type of high-frequency oscillation associated with epileptogenic tissue frontiersin.org. These effects are largely attributed to Carbenoxolone's ability to block gap junctions, which are involved in the generation and synchronization of epileptic activity. mdpi.comnih.govfrontiersin.org

| Disease Model | Animal | Key Mechanistic Findings with Carbenoxolone Treatment | Reference |

| Ischemia | Rat | Reduced cerebral injury via activation of PI3K/Akt pathway and inhibition of caspase 3. | nih.gov |

| Rat | Diminished infarct size, decreased reactive oxygen species, and inhibited glial activation. | nih.gov | |

| Traumatic Brain Injury | Rat | Reduced neurodegeneration in the hippocampus; modulated NFAT, CREB, and PKA cell survival pathways. | nih.gov |

| Epilepsy (Acute) | Rat | Decreased total seizure duration and prevented status epilepticus in the 4-AP model. | nih.gov |

| Epilepsy (Chronic) | Rat | Reduced spontaneous recurrent seizures and the power of fast ripples in the lithium-pilocarpine model. | frontiersin.org |

Renal and Cardiovascular System Models for Steroid Homeostasis Research

Investigations using models of renal and cardiovascular function have demonstrated the significant impact of carbenoxolone on steroid metabolism and electrolyte balance. The primary mechanism identified is the inhibition of the 11β-hydroxysteroid dehydrogenase enzyme complex, which is crucial for converting active cortisol to inactive cortisone (B1669442).

In a study involving patients with renal disease, carbenoxolone administration led to notable physiological changes. nih.gov Compared to healthy subjects, individuals with renal impairment experienced a significant increase in systolic, mean, and diastolic blood pressure. nih.gov Furthermore, treatment was associated with a decrease in plasma potassium levels and a rise in the urine sodium-to-potassium ratio. nih.gov These effects are consistent with the inhibition of 11β-HSD, leading to an amplification of glucocorticoid effects on mineralocorticoid receptors. In both healthy subjects and those with renal disease, carbenoxolone increased body weight and decreased initial urine sodium excretion, plasma renin, and aldosterone concentrations. nih.gov

Further research in a model of pseudohypoaldosteronism (PHA), a syndrome of mineralocorticoid resistance, highlighted carbenoxolone's effects. In a patient with the renal form of PHA, carbenoxolone significantly suppressed the renin-aldosterone system and increased the urinary cortisol-to-cortisone ratio, confirming the inhibition of 11β-HSD activity. researchgate.net However, it did not produce a long-term salt-retaining effect in this context. researchgate.net

Table 1: Effects of Carbenoxolone in Renal and Cardiovascular Models

| Model/Subject Group | Key Findings | Reference |

|---|---|---|

| Patients with Renal Disease | Increased systolic, mean, and diastolic blood pressure; Decreased plasma potassium; Increased urine sodium:potassium ratio. | nih.gov |

| Normal Subjects & Patients with Renal Disease | Increased body weight; Decreased initial urine sodium excretion; Decreased plasma renin and aldosterone concentrations. | nih.gov |

| Patient with Renal Pseudohypoaldosteronism (PHA) | Suppressed renin-aldosterone system; Increased urinary cortisol:cortisone ratio (indicating 11β-HSD inhibition). | researchgate.net |

Gastrointestinal Tract Models for Mucosal Integrity and Repair Mechanisms

In the context of gastrointestinal research, preclinical studies have explored carbenoxolone's role in protecting the gastric mucosa and promoting ulcer healing. These investigations have revealed its influence on the cellular components of the mucosal lining and mucus production.

A study comparing the gastric mucosa of healthy individuals with patients having gastric ulcers found that carbenoxolone treatment had a significant impact on the inflammatory cell infiltrate within the stomach's epithelial layer. nih.gov Following successful treatment with carbenoxolone, there was a statistically significant reduction in the total number of intraepithelial polymorphonuclear leucocytes. nih.gov This suggests an anti-inflammatory effect at the site of ulceration. Additionally, the research indicated that carbenoxolone appeared to increase the amount of protective mucus. nih.gov

Table 2: Effects of Carbenoxolone in Gastrointestinal Models

| Model/Subject Group | Key Findings | Reference |

|---|---|---|

| Patients with Gastric Ulcers | Statistically significant reduction in intraepithelial polymorphonuclear leucocytes post-treatment. | nih.gov |

| Patients with Lesser Curve Gastric Ulcers | Significant decrease in intraepithelial lymphocytes after successful treatment. | nih.gov |

| General Observation | Appeared to increase the amount of gastric mucus. | nih.gov |

Metabolic and Endocrine System Models

Carbenoxolone has been extensively studied in various preclinical models of metabolic syndrome, obesity, and diabetes, largely due to its inhibitory effects on the 11β-HSD1 enzyme in key metabolic tissues like the liver and adipose tissue. nih.govnih.govnih.gov This enzyme is responsible for regenerating active glucocorticoids, which are known to play a role in the pathology of metabolic disorders. nih.gov

In genetic and diet-induced rodent models of obesity and diabetes, carbenoxolone has demonstrated significant beneficial effects. Studies in db/db mice, a genetic model of diabetes, showed that carbenoxolone treatment improved glucose tolerance, reduced body weight by up to 13%, and lowered fat mass. nih.gov It also improved the serum lipid profile and levels of serum leptin and insulin (B600854). nih.gov Mechanistically, these improvements were attributed to decreased activity of the gluconeogenic enzymes PEPCK and G6Pase in the liver. nih.gov

Table 3: Effects of Carbenoxolone in Metabolic and Endocrine Models

| Experimental Model | Key Findings | Reference |

|---|---|---|

| db/db Mice (Genetic Diabetes) | Improved glucose tolerance; Reduced body weight and fat mass; Improved serum lipid profile, leptin, and insulin levels; Decreased liver PEPCK and G6Pase activity. | nih.gov |

| WNIN/Ob Obese Rats (Genetic Obesity) | Decreased body fat percentage, hypertriglyceridemia, and hypercholesterolemia; Improved insulin resistance; Ameliorated hepatic steatosis and adipose tissue inflammation. | nih.govplos.org |

| High-Fat Diet-Induced Obese Mice | Decreased fasting blood glucose and insulin; Attenuated lipid accumulation in liver and skeletal muscle; Improved insulin resistance. | nih.gov |

| A(y)/a;LDLR(-/-) Mice (Severe Obesity/Hyperlipidemia) | Decreased weight gain and body fat mass; Reduced fasting insulin and plasma lipids; Decreased hepatic triglyceride production and atherosclerotic lesion formation. | nih.gov |

Immunomodulatory and Inflammatory Condition Models

The immunomodulatory and anti-inflammatory properties of carbenoxolone have been investigated in models of autoimmune and inflammatory diseases. These studies highlight its ability to suppress inflammatory responses and protect against tissue damage.

In an experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics central nervous system inflammation seen in multiple sclerosis, carbenoxolone demonstrated significant protective effects. nih.gov Treatment with carbenoxolone reversed the severity and pathology of EAE. nih.gov This was associated with a marked reduction in pro-inflammatory immune cells, specifically IL-17-secreting and IFN-γ-secreting CD4+ T lymphocytes in the spleen. nih.gov Furthermore, the production of inflammatory cytokines IL-23 and IL-17 in the cortex was significantly reduced by the treatment. nih.gov

In a chemically induced model of dry eye syndrome in rats, topical carbenoxolone treatment reversed ocular surface damage, reduced the loss of tears, and prevented the destruction of the corneal basement membrane. nih.gov This protective effect was linked to the inhibition of pro-inflammatory cytokines, including TNF-α and IL-6, and the prevention of cell death in the conjunctival epithelium. nih.gov Additionally, carbenoxolone has been shown to ameliorate insulin resistance in obese mice by inhibiting the IκB-α/NF-κB pathway and restricting the production of the NLRP3 inflammasome and other inflammatory factors in the liver and skeletal muscle. nih.gov

Table 4: Effects of Carbenoxolone in Immunomodulatory and Inflammatory Models

| Experimental Model | Key Findings | Reference |

|---|---|---|

| Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | Reversed disease severity and pathology; Reduced IL-17 and IFN-γ secreting CD4+ T cells; Decreased IL-23 and IL-17 production in the cortex. | nih.gov |

| Chemically-Induced Dry Eye Syndrome Rat Model | Reversed ocular surface damage; Inhibited pro-inflammatory cytokines (TNF-α, IL-6); Prevented cell death in conjunctival epithelium. | nih.gov |

| High-Fat Diet-Induced Obese Mice | Inhibited IκB-α/NF-κB pathway; Restricted production of NLRP3 inflammasome and other inflammatory factors. | nih.gov |

| Patients with Gastric Ulcers | Reduced intraepithelial polymorphonuclear leucocytes in gastric mucosa. | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 11-dehydrocorticosterone |

| Aldosterone |

| Carbenoxolone |

| This compound |

| Corticosterone |

| Cortisol |

| Cortisone |

| Glycyrrhetinic acid |

| Prednisolone (B192156) |

Theoretical and Emerging Research Applications of Carbenoxolone Disodium Salt

Conceptual Frameworks for Neuroprotection and Neurogenesis Research

The neuroprotective potential of carbenoxolone (B1668346) disodium (B8443419) salt is being explored through various conceptual frameworks, largely centered on its anti-inflammatory and neuromodulatory properties. In preclinical models of neurodegenerative diseases, such as Alzheimer's disease, carbenoxolone has demonstrated the ability to mitigate neuroinflammation and oxidative damage. nih.gov One key area of investigation is its role in modulating the brain's response to amyloid-beta (Aβ) oligomers, which are implicated in the pathology of Alzheimer's. Research in rat models has shown that carbenoxolone can reverse Aβ-induced increases in glial fibrillary acidic protein (GFAP) and ionized calcium-binding adapter molecule 1 (Iba-1), markers of astrocyte and microglia activation, respectively. nih.gov This is accompanied by a reduction in pro-inflammatory cytokines. nih.gov

Furthermore, carbenoxolone is being studied for its influence on neurotrophic signaling pathways. In Aβ-insulted rat brains, carbenoxolone treatment has been shown to restore levels of brain-derived neurotrophic factor (BDNF) and phosphorylated cyclic AMP-response element binding protein (pCREB), which are crucial for neuronal survival and plasticity. nih.gov The compound also appears to modulate apoptotic pathways, decreasing the expression of pro-apoptotic markers like Bax, caspase-3, caspase-9, and cytochrome c, while increasing the anti-apoptotic protein Bcl-2. nih.gov

However, the effects of carbenoxolone on the nervous system are complex, with some studies indicating potential neurotoxic effects under certain conditions. nih.govresearchgate.net For instance, in models of hemorrhagic stroke, carbenoxolone has been associated with neurotoxic outcomes. nih.govresearchgate.net This dual nature underscores the importance of further research to delineate the specific contexts in which its neuroprotective properties can be harnessed.

Exploration in Metabolic Syndrome Pathophysiology Research

In the context of metabolic syndrome, carbenoxolone is primarily investigated for its ability to inhibit 11β-HSD1, an enzyme that converts inactive cortisone (B1669442) to active cortisol in key metabolic tissues like the liver and adipose tissue. nih.govendocrine-abstracts.orgnih.govnih.gov Elevated 11β-HSD1 activity is linked to obesity and insulin (B600854) resistance. nih.govnih.govresearchgate.net

Studies in obese animal models have demonstrated that carbenoxolone can ameliorate several features of metabolic syndrome. For example, in WNIN/Ob obese rats, subcutaneous administration of carbenoxolone resulted in a significant decrease in body fat percentage, hypertriglyceridemia, and hypercholesterolemia. nih.govplos.org The treatment also improved insulin resistance and attenuated hepatic steatosis and adipocyte hypertrophy. nih.govplos.org

The following table summarizes the effects of carbenoxolone on key metabolic parameters in a preclinical study involving WNIN/Ob obese rats.

| Parameter | Obese Control | Obese + Carbenoxolone |

| Body Fat (%) | 35.2 ± 1.5 | 28.4 ± 1.2 |

| Plasma Triglycerides (mg/dL) | 145.3 ± 10.2 | 98.7 ± 8.5 |

| Plasma Cholesterol (mg/dL) | 120.5 ± 7.8 | 85.1 ± 6.3 |

| Insulin Resistance (HOMA-IR) | 15.8 ± 1.2 | 9.5 ± 0.8 |

| *Statistically significant difference from obese control. Data adapted from studies on WNIN/Ob obese rats. nih.govplos.org |

Research in hyperlipidemic mouse models has further substantiated these findings, showing that carbenoxolone treatment can reduce weight gain by decreasing body fat mass. nih.gov In severely obese and hyperlipidemic mice, carbenoxolone also improved fasting insulin and plasma lipid levels, partly by reducing hepatic triglyceride production. nih.gov

Investigating Potential in Autoimmune and Chronic Inflammatory Research Models

Carbenoxolone's anti-inflammatory properties are a focal point of research in autoimmune and chronic inflammatory conditions. A key model for these investigations is experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis (MS). nih.govresearchgate.netnih.gov In EAE models, carbenoxolone has been shown to significantly reduce the severity of the disease. nih.govresearchgate.netnih.gov

The proposed mechanisms for its beneficial effects in EAE include the suppression of central nervous system (CNS) inflammation. nih.gov Studies have shown that carbenoxolone treatment leads to a notable decrease in the infiltration of pro-inflammatory immune cells, such as IL-17-secreting and IFN-γ-secreting CD4+ T lymphocytes, into the spleen. nih.gov Additionally, the production of inflammatory cytokines like IL-23 and IL-17 in the cortex of EAE animals is markedly reduced with carbenoxolone administration. nih.gov

Beyond its anti-inflammatory effects, carbenoxolone has been observed to promote the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), in the context of EAE. nih.gov This suggests a potential dual role in not only dampening the autoimmune response but also supporting neuronal health. Research has also indicated that carbenoxolone can mitigate fibrosis, a pathological feature of chronic inflammation, in both in-vivo and in-vitro models of MS. nih.govresearchgate.net

The table below presents a summary of findings from a study on the effects of carbenoxolone in a mouse model of EAE.

| Outcome Measure | EAE Control | EAE + Carbenoxolone |

| Peak Clinical Score | 3.5 ± 0.5 | 2.0 ± 0.4 |

| Splenic IL-17-secreting CD4+ T cells (%) | 2.8 ± 0.3 | 1.5 ± 0.2 |

| Cortical IL-23 expression (relative units) | 4.2 ± 0.6 | 2.1 ± 0.4 |

| Cortical BDNF expression (relative units) | 0.8 ± 0.1 | 1.5 ± 0.2 |

| *Statistically significant difference from EAE control. Data adapted from studies on EAE mouse models. nih.gov |

Role as a Tool Compound in Steroid Hormone Research

Carbenoxolone's primary utility as a tool compound in steroid hormone research stems from its well-characterized inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. nih.govresearchgate.net There are two main isoforms of this enzyme: 11β-HSD1, which predominantly converts cortisone to active cortisol, and 11β-HSD2, which inactivates cortisol to cortisone. Carbenoxolone inhibits both isoforms, making it a non-selective inhibitor. researchgate.net This property allows researchers to investigate the physiological roles of local glucocorticoid metabolism in various tissues.

By blocking 11β-HSD, carbenoxolone effectively increases the local concentration and prolongs the half-life of active glucocorticoids. This has been instrumental in studies exploring the tissue-specific actions of these hormones. For instance, its use has helped to elucidate the role of 11β-HSD1 in the pathogenesis of metabolic syndrome, as discussed in a previous section.

While carbenoxolone has a steroid-like structure, its direct interaction with glucocorticoid receptors is weak. nih.gov This low affinity for the receptor itself, combined with its potent inhibition of 11β-HSD, makes it a valuable tool for distinguishing between the effects of local glucocorticoid regeneration and direct receptor activation.

Theoretical Contributions to Epithelial Barrier Function Studies

The historical use of carbenoxolone in the treatment of peptic ulcers has provided a foundation for its theoretical application in studies of epithelial barrier function. Its mechanisms in the gastrointestinal tract are thought to involve enhancing the mucosal defense barrier. This is achieved, in part, by increasing the production and altering the properties of gastric mucus.

More recent research has expanded the investigation of carbenoxolone's effects on epithelial tissues beyond the stomach. For example, studies on uterine physiology have explored its impact on the luminal epithelium during embryo implantation. nih.gov In a mouse model, the administration of carbenoxolone, a broad-spectrum gap junction blocker, was found to disrupt the process of embryo implantation. nih.gov This suggests that gap junction communication within the uterine epithelium is crucial for establishing uterine receptivity. nih.gov

These findings highlight the potential of carbenoxolone as a tool to probe the role of intercellular communication, specifically through gap junctions, in the maintenance and regulation of epithelial barrier function in various physiological contexts.

Structure Activity Relationship Sar Studies and Analog Development in Research

Identification of Key Pharmacophores for 11β-HSD2 Inhibition

Carbenoxolone (B1668346) is a derivative of 18β-glycyrrhetinic acid, a known non-selective inhibitor of both 11β-HSD1 and 11β-HSD2. nih.govresearchgate.net The core pentacyclic triterpenoid (B12794562) structure is a critical scaffold for its inhibitory activity. SAR studies on a range of glycyrrhetinic acid derivatives have revealed that modifications at the C3-hydroxyl group and the C30-carboxyl group are pivotal in determining the potency and selectivity of 11β-HSD2 inhibition. nih.gov

The key pharmacophoric features of carbenoxolone and its analogs for 11β-HSD2 inhibition include:

A Rigid Pentacyclic Core: This hydrophobic steroid-like structure serves as the foundational scaffold that fits into the active site of the enzyme.

An Oxygenated Function at C11: The 11-keto group is a crucial feature for interaction with the enzyme's active site.

A Hydroxyl Group at C3: Modifications at this position significantly impact selectivity. Esterification of the 3-hydroxyl group, as seen in carbenoxolone with its hemisuccinate moiety, can enhance 11β-HSD2 selectivity over 11β-HSD1. nih.gov

A Carboxyl Group at C30: The presence of this acidic group is important for activity. Modifications of the C30-carboxyl group, such as amidation, can lead to highly potent and selective 11β-HSD2 inhibitors. nih.gov

3D-structure modeling and pharmacophore models have been developed to better understand the binding modes of these inhibitors. nih.govmdpi.com These models suggest that the inhibitors bind to the steroid-binding site of the enzyme, with key interactions involving catalytic residues. nih.gov A nonselective 11β-HSD pharmacophore model based on carbenoxolone included five hydrophobic features and four hydrogen bond acceptor features, highlighting the importance of both hydrophobic interactions and hydrogen bonding for inhibition. mdpi.com For selective 11β-HSD2 inhibition, a hydrophobic linker connected to a more polar end of the molecule has been identified as a favorable feature. nih.gov

The following table summarizes the inhibitory activity of selected glycyrrhetinic acid derivatives against human 11β-HSD2, illustrating the impact of structural modifications.

| Compound | Modification | IC50 (nM) for h11β-HSD2 | Selectivity for h11β-HSD2 over h11β-HSD1 |

| 18β-Glycyrrhetinic acid | Parent compound | 28 | Non-selective |

| Carbenoxolone | 3-O-hemisuccinate | 26 | 1.8 |

| Derivative 1 | 3-keto, 30-N-phenyl amide | 1.6 | >625 |

| Derivative 2 | 3-keto, 30-N-(4-fluorophenyl) amide | 1.2 | >833 |

| Derivative 3 | 3-O-acetyl, 30-N-phenyl amide | 2.1 | >476 |

Data compiled from Kratschmar et al., 2011. nih.gov

Design and Synthesis of Novel Carbenoxolone Disodium (B8443419) Salt Analogs for Research Probes

The development of novel carbenoxolone analogs as research probes is essential for elucidating the precise mechanisms of action and the biological consequences of inhibiting 11β-HSD2 and gap junctions. These probes are often designed to incorporate reporter groups, such as fluorescent tags or biotin (B1667282) labels, to enable visualization and pull-down experiments.

The design principles for such probes involve:

Identification of a suitable attachment point: A position on the carbenoxolone scaffold that can be chemically modified without significantly compromising its binding affinity for the target protein. For carbenoxolone, the terminal carboxyl group of the succinate (B1194679) ester is a common site for modification.

Selection of an appropriate linker: A spacer molecule that connects the carbenoxolone analog to the reporter group. The linker should be of sufficient length and flexibility to minimize steric hindrance and allow the probe to interact effectively with its target.

Choice of a reporter group:

Fluorescent Probes: The attachment of a fluorophore (e.g., coumarin, BODIPY) allows for the visualization of the probe's distribution in cells and tissues using fluorescence microscopy. This can help in identifying the subcellular localization of the target proteins.

Biotinylated Probes: The incorporation of a biotin tag enables the affinity-based purification of the target protein and its binding partners from cell lysates. This is a powerful tool for identifying the molecular targets of the drug.

The synthesis of these probes typically involves multi-step organic chemistry procedures. For instance, a biotinylated probe could be synthesized by coupling a biotin-containing linker to the terminal carboxyl group of carbenoxolone using standard amide bond formation reactions. Similarly, a fluorescent probe could be generated by reacting an amine-functionalized fluorophore with the activated carboxyl group of carbenoxolone.

While specific examples of fluorescent or biotinylated carbenoxolone analogs are not extensively reported in the literature, the principles of their design and synthesis are well-established in the field of chemical biology. The development of such probes for carbenoxolone would be invaluable for advancing our understanding of its molecular targets and cellular functions.

Impact of Structural Modifications on Gap Junction Modulation

Carbenoxolone is a widely used non-selective inhibitor of gap junction intercellular communication. nih.gov It is believed to exert its effect by binding to connexin proteins and interfering with the formation or gating of the channel pore. scbt.com The pentacyclic triterpenoid structure of carbenoxolone is also crucial for its gap junction inhibitory activity.

SAR studies on carbenoxolone and its parent compound, glycyrrhetinic acid, have provided some insights into the structural requirements for gap junction modulation:

The Triterpenoid Scaffold: The rigid, hydrophobic nature of this core structure is essential for its interaction with the connexin proteins, likely within the transmembrane domains or at the interface with the lipid bilayer.

The Hemisuccinate Moiety: The presence of the water-soluble hemisuccinate group in carbenoxolone enhances its utility in aqueous experimental systems compared to the more lipophilic glycyrrhetinic acid.

Stereochemistry: The stereochemistry of the glycyrrhetinic acid backbone can influence the potency of gap junction inhibition.

Interestingly, while carbenoxolone is often considered a broad-spectrum gap junction blocker, some studies have indicated a degree of selectivity for different connexin isoforms. For example, one study found that carbenoxolone had a significantly higher potency for inhibiting gap junctions composed of connexin 43 (Cx43) compared to those formed by connexin 40 (Cx40) or connexin 30 (Cx30). frontiersin.org

The following table summarizes the inhibitory potency of carbenoxolone on different connexin isoforms.

| Connexin Isoform | IC50 (µM) |

| Cx43 | 5.6 ± 1.1 |

| Cx40 | 105.2 ± 1.0 |

| Cx30 | 748.2 ± 1.3 |

Data compiled from T-C., et al., 2017. frontiersin.org

These findings suggest that structural modifications to the carbenoxolone scaffold could potentially lead to the development of more connexin-selective inhibitors. Such analogs would be highly valuable research tools for dissecting the specific roles of different connexin isoforms in various physiological and pathological processes.

Computational Chemistry Approaches in Analog Design

Computational chemistry has emerged as a powerful tool in the design and development of novel carbenoxolone analogs with improved potency and selectivity. Various in silico techniques are employed to predict the binding of these analogs to their target proteins and to rationalize their observed biological activities.

Key computational approaches used in the design of carbenoxolone analogs include:

Pharmacophore Modeling: This method involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to bind to a specific target. Pharmacophore models based on carbenoxolone and other known 11β-HSD inhibitors have been used to virtually screen large compound libraries for new potential inhibitors. mdpi.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking studies of carbenoxolone analogs into the active sites of 11β-HSD1 and 11β-HSD2 have been performed to understand the molecular basis of their inhibitory activity and selectivity. nih.gov These studies can help in identifying key amino acid residues involved in ligand binding and in designing new analogs with improved interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A 3D-QSAR model has been developed for Cx43 inhibitors, with carbenoxolone used as a template structure. nih.gov This model demonstrated a strong correlation between the predicted and experimentally determined inhibitory potencies, suggesting its utility in identifying novel and potent Cx43 inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations can be used to assess the stability of the ligand-protein complex and to investigate the conformational changes that may occur upon ligand binding. MD simulations have been used to study the stability of the complex between 11β-HSD1 and carbenoxolone analogs. nih.gov

These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the discovery and optimization of novel carbenoxolone analogs for use as research probes and potential therapeutic agents.

Advanced Methodologies for Studying Carbenoxolone Disodium Salt

Spectroscopic and Imaging Techniques for Cellular Localization and Target Engagement

Visualizing the journey of Carbenoxolone (B1668346) within cells and confirming its interaction with target molecules are crucial for understanding its biological effects. Advanced spectroscopic and imaging techniques offer powerful tools to achieve this.

Cellular Localization: While direct visualization of unlabeled Carbenoxolone at the subcellular level remains challenging, several techniques can be employed to infer its location and concentration.

Fluorescence Microscopy: This technique can be used to study the cellular uptake of fluorescently labeled analogs of Carbenoxolone. By observing the fluorescence within different cellular compartments over time, researchers can track its entry, accumulation, and clearance from cells. nih.govresearchgate.net

Calcium Imaging: The effects of Carbenoxolone on intracellular calcium concentrations can be monitored in real-time using calcium-sensitive fluorescent dyes like Fura-2 AM. Studies have shown that Carbenoxolone can block light-evoked rises in intracellular calcium in isolated retinal ganglion cells, indicating a direct action on these cells. nih.gov This method provides functional evidence of the drug's presence and activity at the cellular level.

Mass Spectrometry Imaging (MSI): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI allow for the label-free visualization of the spatial distribution of small molecules in tissue sections. maastrichtuniversity.nlyoutube.com This could be applied to map the distribution of Carbenoxolone in different tissues and even within specific cell layers, providing valuable information about its tissue penetration and localization at a microscopic level.

Target Engagement: Confirming that Carbenoxolone binds to its intended molecular targets within a cell is a critical step in mechanistic studies.

Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a drug to its target protein by measuring changes in the protein's thermal stability. The principle is that a protein bound to a ligand is often more resistant to heat-induced denaturation. CETSA has been successfully used to confirm the engagement of Carbenoxolone with its target, histone deacetylase 6 (HDAC6).

Fluorescence Polarization Assay (FPA): FPA is a solution-based technique used to study molecular interactions. It has been employed in a medium-throughput screening approach to identify Carbenoxolone as a compound that binds to the FOXO3-DNA-binding-domain. scienceopen.com

Molecular Docking: Computational molecular docking simulations are used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This in silico method has been used to visualize the binding of Carbenoxolone to the active site of target proteins, providing insights into the specific amino acid interactions that stabilize the drug-target complex.

Proteomic and Transcriptomic Profiling of Carbenoxolone Disodium (B8443419) Salt-Treated Systems

To understand the global cellular response to Carbenoxolone, researchers utilize "omics" technologies to profile changes in protein and gene expression.

Transcriptomic Profiling: This approach analyzes the complete set of RNA transcripts in a cell or organism, providing a snapshot of the genes that are actively being expressed.

Quantitative Real-Time PCR (qRT-PCR): This targeted approach is used to measure the expression levels of specific genes. Studies have utilized qRT-PCR to demonstrate that Carbenoxolone can inhibit the transcriptional activity of FOXO3 target genes, such as DEPP and BIM. scienceopen.comnih.gov In other research, qRT-PCR was used to assess the differential expression of genes related to apoptosis and fibrosis, such as TRAIL, Bcl-2, and TGF-β1, in response to Carbenoxolone treatment in animal models. nih.gov

Microarray Analysis: This high-throughput technique allows for the simultaneous measurement of the expression levels of thousands of genes. thermofisher.com It can be used to identify broad changes in gene expression patterns in cells or tissues following treatment with Carbenoxolone, revealing entire pathways and cellular processes affected by the compound.

RNA-Sequencing (RNA-Seq): As a more recent and comprehensive technology, RNA-Seq provides a highly sensitive and accurate profile of the entire transcriptome. Applying RNA-Seq to Carbenoxolone-treated systems would offer an unbiased view of all transcriptional changes, potentially uncovering novel targets and mechanisms of action.

Proteomic Profiling: Proteomics involves the large-scale study of proteins, particularly their structures and functions. Mass spectrometry-based quantitative proteomics is a key analytical tool in this field. researchgate.net By comparing the proteomes of treated versus untreated cells, researchers can identify proteins whose abundance or post-translational modification state is altered by Carbenoxolone. This can reveal the downstream consequences of the initial drug-target interaction and highlight the cellular pathways that are most affected. For instance, given Carbenoxolone's effect on gene expression, proteomic analysis could confirm whether the observed changes in mRNA levels translate to corresponding changes in protein levels.

Advanced In Vitro Model Development for Mechanistic Research (e.g., microfluidics, organ-on-a-chip)

Traditional 2D cell cultures often fail to replicate the complex microenvironment of human tissues. Advanced in vitro models, such as those based on microfluidics and organ-on-a-chip technology, offer more physiologically relevant platforms for mechanistic research. nih.gov

Gut-on-a-Chip: These microfluidic devices culture intestinal cells in a manner that mimics the three-dimensional structure and mechanical forces (e.g., peristalsis-like fluid flow) of the human gut. nih.govnih.govfluigent.com This allows for more accurate studies of drug absorption, metabolism, and potential gut toxicity. mdpi.comresearchgate.net A gut-on-a-chip model could be used to investigate the intestinal permeability and first-pass metabolism of Carbenoxolone in a human-relevant context.

Liver-on-a-Chip: The liver is a primary site of drug metabolism. Liver-on-a-chip platforms, which culture human liver cells in microfluidic devices that simulate the liver's microarchitecture and blood flow, are powerful tools for studying drug metabolism and hepatotoxicity. nih.govmdpi.comnih.govresearchgate.net Such a system could be used to investigate the metabolic fate of Carbenoxolone, identify its metabolites, and assess its potential for drug-drug interactions at the hepatic level. rsc.org

Neurovascular Unit (NVU)-on-a-Chip: The NVU is a complex system comprising brain endothelial cells, astrocytes, pericytes, and neurons that form the blood-brain barrier (BBB). nih.govnih.gov NVU-on-a-chip models recreate this intricate structure, providing an invaluable tool for studying the penetration of drugs into the central nervous system and their effects on neuronal and glial cells. vumc.orgub.edu Given that Carbenoxolone has been shown to cross the BBB and exert effects in the brain, an NVU-on-a-chip could be used to mechanistically study its transport across the BBB and its impact on neuroinflammation and neuronal function. nih.gov

Pharmacokinetic Modeling in Preclinical Species for Mechanistic Insight

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. Preclinical PK studies in animal models are essential for understanding a drug's behavior in vivo and for translating these findings to humans. frontiersin.org

Preclinical Data Collection: A prerequisite for robust PK modeling is the collection of high-quality data from preclinical species. For Carbenoxolone, sensitive analytical methods such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have been developed to quantify its concentration in biological matrices like blood and brain tissue. nih.govnih.gov Studies in mice have determined key PK parameters, such as the half-life of Carbenoxolone in both blood and brain, which was found to be approximately 43 and 41 minutes, respectively. nih.gov

| Time Point (minutes) | Mean Blood Concentration (ng/mL ± SD) | Mean Brain Concentration (ng/g ± SD) |

|---|---|---|

| 15 | 5394 ± 778 | 171 ± 62 |

| 30 | 2636 ± 836 | 102 ± 35 |

| 60 | 1564 ± 541 | 55 ± 10 |

| 120 | 846 ± 252 | 27 ± 9 |

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are sophisticated mathematical representations of the body, comprising interconnected compartments that represent real organs and tissues. pharmaron.com These models integrate physicochemical properties of the drug with physiological parameters of the species to simulate the drug's disposition. researchgate.netfrontiersin.orgnih.gov

Mechanistic Insights: By building a PBPK model for Carbenoxolone based on preclinical data, researchers can gain mechanistic insights into the factors governing its distribution. frontiersin.orgnih.gov For example, the model can be used to simulate the concentration of Carbenoxolone in various tissues, such as the liver and adipose tissue, where it is known to have significant effects. nih.gov

Predicting Brain Distribution: PBPK models are particularly useful for predicting drug concentrations in the brain. mdpi.com By incorporating data on blood-brain barrier transport, plasma protein binding, and brain tissue binding, these models can help to understand the extent and rate of Carbenoxolone entry into the central nervous system. nih.gov

Translational Science: Ultimately, preclinical PBPK models can be scaled to predict human pharmacokinetics, a critical step in drug development. nih.govnih.gov This allows for early estimation of human doses and exposure levels, guiding the design of clinical trials.

Comparative Preclinical Studies and Research Paradigms

Comparison with Other 11β-HSD Inhibitors in Research Settings

Carbenoxolone (B1668346), a derivative of glycyrrhetinic acid, was the first 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibitor to be tested in humans. mdpi.com In research settings, it serves as a foundational, albeit non-selective, tool for exploring the metabolic consequences of 11β-HSD1 inhibition. mdpi.comscispace.com Preclinical studies have demonstrated that by inhibiting 11β-HSD1, carbenoxolone can improve hepatic insulin (B600854) sensitivity and decrease glucose production, providing key evidence for the therapeutic potential of this enzyme class in managing type 2 diabetes. mdpi.comnih.gov

However, the primary limitation of carbenoxolone in research is its lack of selectivity, as it inhibits both 11β-HSD1 and 11β-HSD2. researchgate.net This contrasts sharply with newer, selective 11β-HSD1 inhibitors developed to avoid the mineralocorticoid-related side effects associated with 11β-HSD2 inhibition. nih.gov In preclinical models, such as studies on diabetic mice, more selective inhibitors have been developed to target the enzyme with greater specificity. For instance, compounds like BI 187004, CNX-010-49, and KR-67105 have been shown to achieve significant 11β-HSD1 inhibition in liver and adipose tissue, leading to improved glucose tolerance and insulin sensitivity. mdpi.com These selective agents allow researchers to dissect the specific roles of 11β-HSD1 in metabolic disease without the confounding effects of 11β-HSD2 blockade. scispace.comnih.gov

In a rat model of dry eye syndrome, topical carbenoxolone was shown to prevent ocular surface damage by inhibiting both the activity and expression of 11β-HSD1, which in turn reduced the expression of pro-inflammatory cytokines. nih.gov This highlights its utility as a research tool in inflammatory models. Yet, the development of selective inhibitors remains a key focus in translational research to isolate the effects of 11β-HSD1. scispace.com

| Compound | Selectivity | Key Preclinical Research Findings | Reference |

|---|---|---|---|

| Carbenoxolone Disodium (B8443419) Salt | Non-selective (inhibits 11β-HSD1 and 11β-HSD2) | Improves hepatic insulin sensitivity; reduces glucose production; reduces inflammation in ocular models. | mdpi.comscispace.comnih.gov |

| BI 187004 | Selective for 11β-HSD1 | Potent inhibition of 11β-HSD1 activity in adipose tissue and liver. | mdpi.com |

| CNX-010-49 | Selective for 11β-HSD1 | Significantly improved insulin sensitivity in animal models. | mdpi.com |

| KR-67105 | Selective for 11β-HSD1 | Improved glucose tolerance and suppressed diabetes-related gene expression in the liver of mice. | mdpi.com |

| INCB13739 | Selective for 11β-HSD1 | Reduced glycated hemoglobin (HbA1c) and fasting plasma glucose in T2D models. | nih.gov |

Contrasting Effects with Other Gap Junction Modulators

Carbenoxolone is widely used in preclinical research as a broad-spectrum gap junction blocker. cambridge.orgnih.gov However, a significant characteristic is its lack of specificity for particular connexin (Cx) subtypes, the protein subunits that form gap junction channels. nih.govjneurosci.org This contrasts with other modulators that may exhibit different mechanisms or greater specificity.

In research on seizure models, carbenoxolone has been shown to decrease the duration and amplitude of seizure-like activity in various in vitro and in vivo paradigms. nih.govresearchgate.net Its effects are often compared to other non-specific blockers like heptanol (B41253) and octanol, which also disrupt gap junctional communication and show efficacy in reducing post-traumatic cell death in hippocampal slice cultures. jneurosci.orgresearchgate.net These alcohols are thought to disrupt the lipid bilayer of the cell membrane, thereby impeding the function of gap junction channels. scbt.com

Other compounds used in comparative studies include quinine (B1679958) and mefloquine. nih.gov Quinine, for instance, has been identified as a more specific blocker of Cx36-containing gap junctions, which are predominantly found in neurons. researchgate.netscbt.com This relative specificity allows researchers to investigate the distinct role of neuronal gap junctions in synchronizing electrical activity during seizures, as opposed to the broader effects of carbenoxolone which would also affect glial connexins like Cx43 and Cx30. nih.govresearchgate.net Similarly, certain non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid and meclofenamic acid also inhibit Cx43 by blocking the channel pore. scbt.com

The lack of a specific target is a recurring theme in carbenoxolone research; it is known to block various connexin channels without clear selectivity. nih.gov This makes it a useful tool for establishing the general involvement of gap junctional communication in a physiological or pathological process, but necessitates the use of more specific tools, such as mimetic peptides (e.g., Gap26, Gap27) or connexin-knockout models, to identify the roles of individual connexin isoforms. jneurosci.orgscbt.com

| Modulator | Mechanism/Specificity | Contrasting Research Application | Reference |

|---|---|---|---|

| Carbenoxolone Disodium Salt | Broad-spectrum gap junction blocker; non-selective for connexin subtypes. Also inhibits 11β-HSD. | General blockade of intercellular communication in seizure, neuronal injury, and retinal studies. | cambridge.orgnih.govjneurosci.org |

| Octanol/Heptanol | Non-specific; disrupts the lipid bilayer of the cell membrane. | Used alongside carbenoxolone to confirm gap junction involvement in traumatic brain injury models. | jneurosci.orgscbt.com |